molecular formula C10H11N3 B15490806 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl- CAS No. 6401-97-4

3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl-

Cat. No.: B15490806
CAS No.: 6401-97-4
M. Wt: 173.21 g/mol
InChI Key: VOQQGERWJRIHIK-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl-, is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 5, a phenyl group at position 2, and an imine (-NH) functional group at position 2. This structure distinguishes it from pyrazolone derivatives (e.g., 3H-pyrazol-3-one analogs) by replacing the ketone oxygen with an imine nitrogen. The compound’s structural features influence its electronic properties, solubility, and biological activity, making it relevant in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

5-methyl-2-phenyl-4H-pyrazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQQGERWJRIHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064309
Record name 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl-
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Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6401-97-4
Record name 2,4-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-imine
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Record name 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl-
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Record name 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl-
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Record name 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl-
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Biological Activity

3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl-, also known as 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-imine, is a compound with notable biological activities. This article reviews its chemical properties, synthesis methods, and various biological activities supported by recent research findings.

  • Molecular Formula : C10H11N3
  • Molecular Weight : 173.21 g/mol
  • CAS Number : 6401-97-4
  • IUPAC Name : 3H-Pyrazol-3-imine, 2,4-dihydro-5-methyl-2-phenyl-

The compound features a pyrazole ring structure which is significant in medicinal chemistry due to its diverse biological activities.

Synthesis Methods

The synthesis of 3H-Pyrazol-3-imine can be achieved through various methods including:

  • Condensation Reactions : The reaction of hydrazones with carbonyl compounds.
  • Cyclization Reactions : Utilizing diazonium salts or other electrophiles to form the pyrazole ring.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. For instance, synthesized derivatives were tested against various strains of bacteria (both Gram-positive and Gram-negative) showing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory properties. Research indicates that certain compounds exhibit higher anti-inflammatory activity compared to standard drugs like diclofenac sodium. This is attributed to their ability to inhibit cyclooxygenase (COX) enzymes effectively .

Anticancer Potential

Studies have highlighted the anticancer potential of pyrazolone derivatives. For example, certain compounds were evaluated for their inhibitory effects on tumor cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation .

Case Studies

StudyFindings
Synthesis and Evaluation of Pyrazolone Compounds Investigated various synthesized derivatives for antimicrobial activity; some showed significant inhibition against pathogenic bacteria .
Anti-inflammatory Activity Assessment Evaluated the COX inhibition properties of substituted pyrazoles; found that some derivatives had superior activity compared to traditional anti-inflammatory drugs .
Anticancer Activity Testing Assessed the cytotoxic effects on cancer cell lines; certain derivatives exhibited promising results leading to further research into their mechanisms of action .

Comparison with Similar Compounds

3H-Pyrazol-3-one, 2,4-Dihydro-5-methyl-2-phenyl- (Edaravone)

  • Structural Difference : The ketone group (-C=O) at position 3 replaces the imine (-NH) in the target compound.
  • Molecular Formula : C₁₀H₁₀N₂O (vs. C₁₀H₁₁N₃ for the imine analog).
  • Biological Activity: Edaravone (CAS 89-25-8) is a neuroprotective radical scavenger with an IC₅₀ in rat models and an oral LD₅₀ of 1,915 mg/kg .
  • Physicochemical Properties :
    • Boiling Point: 560.20 K (at 35.30 kPa) .
    • Solubility: 35 mg/mL in DMSO and alcohol; insoluble in water .
Property 3H-Pyrazol-3-imine (Target) Edaravone (3H-Pyrazol-3-one)
Functional Group Imine (-NH) Ketone (-C=O)
Molecular Weight ~173.22 g/mol (estimated) 174.1992 g/mol
Solubility in DMSO Likely similar 35 mg/mL
Bioactivity Potential neuroprotection Neuroprotective, anti-MMP-9

3H-Pyrazzole-3-one, 4-Benzoyl-2,4-Dihydro-5-methyl-2-phenyl-

  • Structural Difference : A benzoyl group (-COC₆H₅) is added at position 3.
  • Molecular Formula : C₁₇H₁₅N₂O₂ (vs. C₁₀H₁₁N₃ for the imine analog).
  • Key Data :
    • Relative abundance in plant extracts: 10.53% .
    • Applications: Anticancer, ACE inhibition, and estrogen receptor modulation .

3H-Pyrazol-3-one, 2,4-Dihydro-5-methyl (Simpler Analog)

  • Structural Difference : Lacks the phenyl group and has a methyl group at position 4.
  • Molecular Formula : C₄H₆N₂O (vs. C₁₀H₁₁N₃ for the target compound).
  • Physicochemical Properties :
    • Molecular Weight: 98.1032 g/mol .
    • IUPAC Name: 3-Methyl-2-pyrazolin-5-one .

3H-Pyrazol-3-one, 2,4-Dihydro-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-

  • Structural Difference : A fused pyrazole ring with hydroxy and methyl substituents.
  • Molecular Formula : C₂₁H₁₈N₄O₂ (vs. C₁₀H₁₁N₃ for the target compound).
  • Key Data: Molecular Weight: 358.4 g/mol . Potential Use: High molecular complexity suggests applications in drug design for multi-target interactions .

Key Research Findings

Bioactivity Trends: Imine vs. Phenyl Substitution: The 2-phenyl group in both the target compound and Edaravone contributes to π-π interactions, critical for binding to hydrophobic pockets in proteins .

Pharmacokinetics: Edaravone’s low water solubility limits its administration routes (typically intravenous) . The imine analog’s solubility profile (pending experimental data) could influence bioavailability.

Toxicity :

  • Edaravone’s LD₅₀ of 1,915 mg/kg (oral, rats) suggests moderate toxicity . Structural modifications in the imine analog may alter this profile.

Preparation Methods

Diazonium Salt Formation and Coupling

The synthesis of 3H-Pyrazol-3-imine derivatives frequently begins with the preparation of diazonium salts from aromatic amines. For 2,4-dihydro-5-methyl-4-((4-(methylsulfonyl)-2-nitrophenyl)azo)-2-phenyl-3H-pyrazol-3-imine, 4-(methylsulfonyl)-2-nitroaniline serves as the diazotization precursor. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the corresponding diazonium chloride, which subsequently undergoes coupling with 5-methyl-2-phenyl-3H-pyrazol-3-imine in aqueous ethanol at pH 6–7.

Reaction Conditions:

Parameter Value Range
Temperature 0–5°C (diazotization)
20–25°C (coupling)
pH 6.0–7.0
Reaction Time 4–6 hours
Yield 75–85%

The azo group (-N=N-) introduces conjugation, enhancing the compound's stability and optical properties. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the pyrazole ring's 4-position, attributed to the electron-withdrawing effects of the methylsulfonyl and nitro groups.

Solvent and Catalytic Optimization

Recent studies demonstrate that replacing traditional ethanol-water mixtures with polar aprotic solvents like dimethylformamide (DMF) increases reaction rates by 30–40%. The addition of catalytic zinc chloride (ZnCl₂, 0.5–1.0 mol%) further improves yields to 88–92% by facilitating diazonium salt activation. However, these modifications require rigorous temperature control to prevent premature decomposition of intermediates.

Cyclization Methods for Core Structure Assembly

Methyl Hydrazine-Mediated Cyclization

A patented cyclization approach involves reacting methyl hydrazine with α,β-unsaturated ketones in toluene under controlled thermal conditions. For example, 3-methyl-1-phenyl-2-buten-1-one reacts with methyl hydrazine at 55–60°C for 6 hours, followed by crystallization at -10°C to isolate the pyrazole-imine core.

Key Process Parameters:

Step Conditions
Cyclization Temp. 55–60°C
Crystallization -10°C, 2 hours
Drying 40–50°C, >8 hours
Overall Yield 82–87%

This method produces high-purity material (>98% by HPLC) but generates aqueous waste streams requiring specialized treatment due to residual hydrazine content.

Microwave-Assisted Cyclization

Emerging techniques utilize microwave irradiation (300 W, 100°C) to complete cyclization in 15–20 minutes, achieving 89% yield with reduced side-product formation. Comparative analysis shows microwave synthesis decreases energy consumption by 60% compared to conventional heating.

Alternative Synthetic Pathways

Oxime Ether Functionalization

Derivatization through oxime ether formation expands the compound's utility. Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine introduces an oxime group at the 3-position, which subsequently reacts with alkyl halides to form ether derivatives. These modifications alter solubility profiles while maintaining thermal stability up to 250°C.

Dihydroisoxazoline Ring Formation

Ring-expansion reactions using nitrile oxides generate dihydroisoxazoline-fused derivatives. For instance, chlorinated oximes react with the pyrazole-imine core in dichloromethane at room temperature, producing bicyclic structures with enhanced biological activity.

Optimization Strategies for Industrial Scaling

Continuous Flow Reactor Design

Pilot-scale studies demonstrate that continuous flow systems achieve 94% conversion efficiency at residence times of 8–10 minutes, compared to 6 hours in batch reactors. Key advantages include:

  • Precise temperature control (±1°C)
  • Reduced solvent consumption (40% decrease)
  • Consistent product quality (RSD <2%)

Green Chemistry Approaches

Supercritical CO₂ extraction replaces traditional solvent-based crystallization, eliminating VOC emissions. Lifecycle assessments show a 35% reduction in carbon footprint when using this method.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆):
δ 8.21 (d, J=8.4 Hz, 2H, Ar-H),
7.89 (s, 1H, N=CH),
7.45–7.32 (m, 5H, Ph-H),
2.91 (s, 3H, SO₂CH₃),
2.34 (s, 3H, CH₃).

FT-IR (KBr):
ν 1590 cm⁻¹ (C=N),
1340 cm⁻¹ (SO₂ asym),
1165 cm⁻¹ (SO₂ sym),
1520 cm⁻¹ (NO₂).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves impurities <0.5%, with retention times of 8.9 minutes for the main product and 6.2 minutes for residual starting materials.

Q & A

Q. How can researchers align pyrazol-imine studies with broader theoretical frameworks in heterocyclic chemistry?

  • Methodological Answer : Linking synthesis to Woodward-Hoffmann rules or Hückel aromaticity principles contextualizes reactivity. For example, the annulation of pyrazol-imines with triazoles (as in 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone) leverages orbital symmetry and conjugation effects .

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